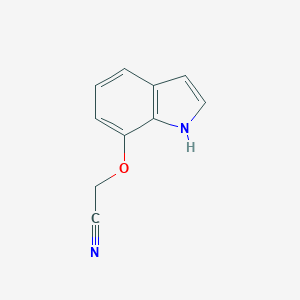

7-(Cyanomethoxy)indole

Übersicht

Beschreibung

7-(Cyanomethoxy)indole is a reagent used for chemical synthesis . It plays a role in the creation of N-benzyl dihydroindole LTD4 antagonists .

Molecular Structure Analysis

The molecular formula of 7-(Cyanomethoxy)indole is C10H8N2O . Its molecular weight is approximately 172.18 g/mol .Chemical Reactions Analysis

Indole, a significant nitrogen-based heterocycle, is crucial in the synthesis of complex heterocyclic scaffolds . Indole can be converted into halogenated and oxygenated derivatives through biocatalytic approaches .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

7-(Cyanomethoxy)indole: is a versatile reagent in the synthesis of various heterocyclic compounds . Indoles are crucial nitrogen-based heterocyclic scaffolds used in multicomponent reactions to design polycyclic structures, leading to new heterocycles with significant chemical and biomedical relevance .

Drug Discovery

The indole scaffold is fundamental in medicinal chemistry. It’s used to create compounds with a wide range of biological activities, including antiviral , anti-inflammatory , antihypertensive , and anticancer properties. The functionalization of indoles, including 7-(Cyanomethoxy)indole, is a key step in the synthesis of many drugs .

Synthesis of LTD4 Antagonists

Specifically, 7-(Cyanomethoxy)indole is used in the creation of N-benzyl dihydroindole LTD4 antagonists . These compounds have potential applications in treating conditions like asthma and allergic rhinitis by targeting leukotriene receptors .

Cycloaddition Reactions

Indole-based cycloadditions are valuable for accessing a wide array of heterocyclic architectures. 7-(Cyanomethoxy)indole can be involved in these reactions to synthesize diverse structures such as cyclohepta[b]indoles and tetrahydrocarbazoles , which have applications in pharmaceuticals and materials science .

Zukünftige Richtungen

Indole and its derivatives have shown potential in various sectors, including pharmaceuticals, agrochemicals, and perfumery . They also exhibit promising bioactivity with therapeutic potential to treat human diseases . Therefore, the future research directions could involve exploring the potential applications of 7-(Cyanomethoxy)indole in these areas.

Wirkmechanismus

Target of Action

7-(Cyanomethoxy)indole is a reagent used in the creation of N-benzyl dihydroindole LTD4 antagonists . LTD4 antagonists are known to target leukotriene receptors, which play a crucial role in mediating inflammatory responses.

Mode of Action

It’s known to be a reagent in the synthesis of n-benzyl dihydroindole ltd4 antagonists . These antagonists work by blocking the action of leukotrienes, thereby reducing inflammation.

Biochemical Pathways

Indole, the core structure of 7-(Cyanomethoxy)indole, is a signaling molecule produced by both bacteria and plants . It plays a significant role in bacterial physiology, pathogenesis, animal behavior, and human diseases . Indole can be produced from tryptophan by tryptophanase in many bacterial species . Various bacterial strains have obtained the ability to transform and degrade indole .

Pharmacokinetics

Its molecular weight of 17218 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.

Result of Action

As a reagent in the synthesis of n-benzyl dihydroindole ltd4 antagonists , it contributes to the production of compounds that can reduce inflammation by blocking the action of leukotrienes.

Action Environment

The action of 7-(Cyanomethoxy)indole can be influenced by environmental factors. For instance, 7-cyanoindole, a related compound, has been shown to serve as a sensitive fluorescence probe of hydration, with its fluorescence properties depending on the amount of water in the environment . This suggests that the action, efficacy, and stability of 7-(Cyanomethoxy)indole could also be influenced by the hydration level in its environment.

Eigenschaften

IUPAC Name |

2-(1H-indol-7-yloxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c11-5-7-13-9-3-1-2-8-4-6-12-10(8)9/h1-4,6,12H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFLZDIZKCIZTFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OCC#N)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50567613 | |

| Record name | [(1H-Indol-7-yl)oxy]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50567613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Cyanomethoxy)indole | |

CAS RN |

135328-50-6 | |

| Record name | 2-(1H-Indol-7-yloxy)acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135328-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(1H-Indol-7-yl)oxy]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50567613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3S,5S,8S,9S,10S,13S,14S,16S,17R)-17-acetyl-16-bromo-17-hydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B160595.png)

![1,3-Bis[2-(4-aminophenyl)-2-propyl]benzene](/img/structure/B160602.png)